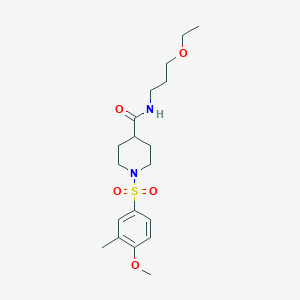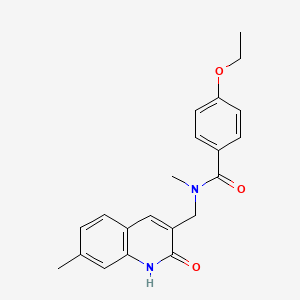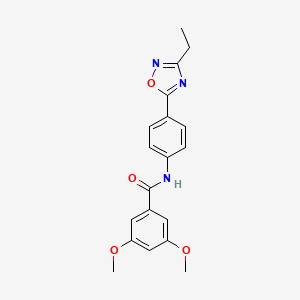
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide, also known as ELB-139, is a small molecule drug candidate that has been studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. In cancer, this compound inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival, leading to the induction of apoptosis in cancer cells. In Alzheimer's disease, this compound inhibits the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine, leading to an increase in acetylcholine levels and improved cognitive function. In Parkinson's disease, this compound inhibits the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine, leading to an increase in dopamine levels and improved motor function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, this compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In Alzheimer's disease research, this compound has been shown to improve cognitive function, reduce oxidative stress and neuroinflammation, and prevent the formation of amyloid-beta plaques. In Parkinson's disease research, this compound has been shown to improve motor function, protect dopaminergic neurons from oxidative stress and neuroinflammation, and increase dopamine levels in the brain.
实验室实验的优点和局限性
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide has several advantages for lab experiments, including its small molecular weight, high purity, and stability under various experimental conditions. However, this compound also has some limitations, such as its low solubility in water and limited availability for large-scale experiments.
未来方向
There are several future directions for the study of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide, including the optimization of its synthesis method, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in other diseases. In cancer research, future studies could focus on the combination of this compound with other chemotherapy and immunotherapy agents, as well as the evaluation of its potential as a radiosensitizer. In Alzheimer's disease research, future studies could focus on the evaluation of this compound in animal models of the disease, as well as the development of more specific AChE inhibitors. In Parkinson's disease research, future studies could focus on the evaluation of this compound in animal models of the disease, as well as the development of more specific MAO-B inhibitors.
合成方法
The synthesis of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide involves several steps, including the reaction of 3,5-dimethoxybenzoic acid with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a coupling reagent, followed by the addition of a reducing agent to obtain the final product. The purity and yield of the synthesized compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学研究应用
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. In Alzheimer's disease research, this compound has been studied for its potential neuroprotective effects and ability to prevent the formation of amyloid-beta plaques, which are characteristic of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons, which are affected in the disease, from oxidative stress and neuroinflammation.
属性
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-17-21-19(26-22-17)12-5-7-14(8-6-12)20-18(23)13-9-15(24-2)11-16(10-13)25-3/h5-11H,4H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDOWQVXGOBXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

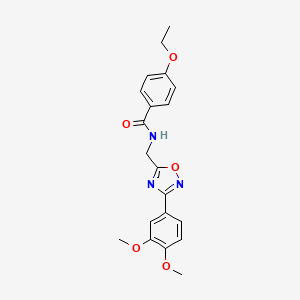

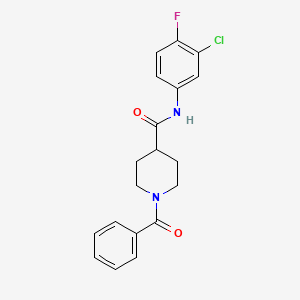
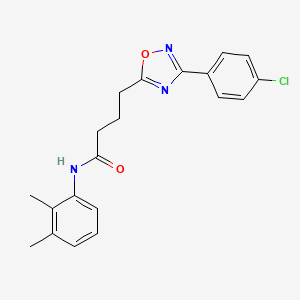
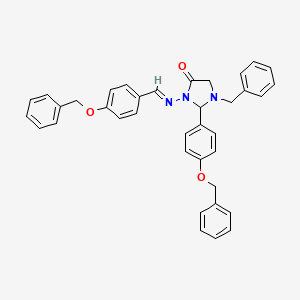
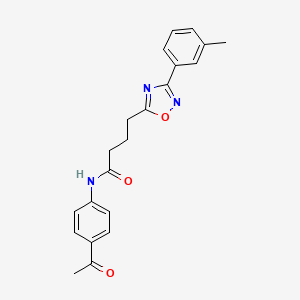
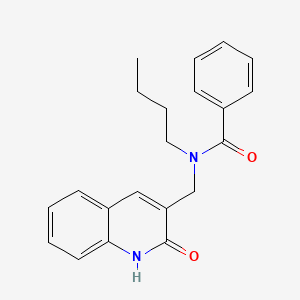

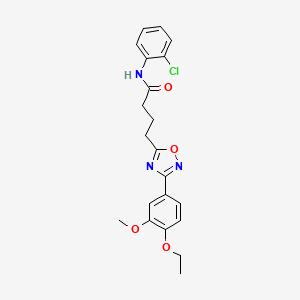
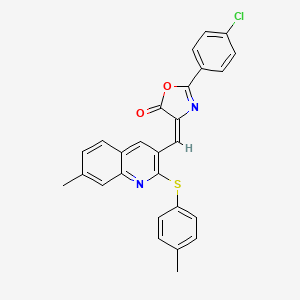
![2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698203.png)
![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7698210.png)
